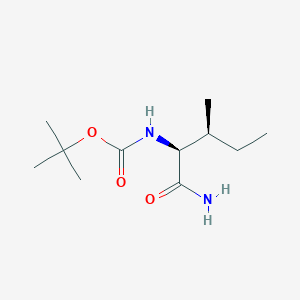

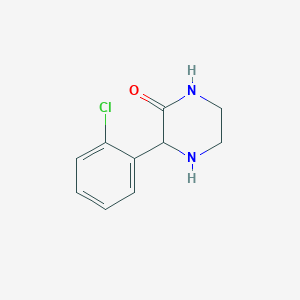

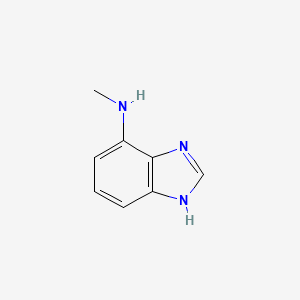

![molecular formula C13H18ClNO3 B1422887 2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide CAS No. 1311313-59-3](/img/structure/B1422887.png)

2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide

Overview

Description

2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide, commonly known as CMEPEA, is an amide compound with a wide range of applications in the scientific field. It has been used in various research studies, particularly in the areas of biochemistry, physiology, and pharmacology. This review will discuss the synthesis method and scientific research applications of CMEPEA, its mechanism of action and biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Additionally, this review will provide a comprehensive overview of potential future directions for CMEPEA research.

Scientific Research Applications

Subheading Monitoring of Acetochlor and Related Compounds in Groundwater

A comprehensive seven-year groundwater monitoring program focused on acetochlor and related compounds, including alachlor and metolachlor, was conducted across seven states. The monitoring aimed to assess the presence of these herbicides and their soil degradates in shallow groundwater. The study revealed that the detection of these chemicals in groundwater was influenced more by site-specific factors such as local topography and irrigation practices rather than just soil texture. The findings highlight the importance of local environmental factors in understanding the mobility and persistence of these compounds in groundwater systems (De Guzman et al., 2005).

Herbicide Toxicity and Biodegradation

Subheading Metolachlor Toxicity and Remediation Strategies

Metolachlor, an analog of acetochlor, exhibits potential toxicity and environmental risks, necessitating effective remediation strategies. One notable approach involves the use of zerovalent iron (Fe0) for on-site, field-scale treatment of metolachlor-contaminated soil. This method showed promising results, significantly reducing metolachlor concentrations and offering a practical solution for mitigating the environmental impact of pesticide spills (Comfort et al., 2001).

Herbicide Mobility and Soil Interaction

Subheading Soil Mobility and Leaching Characteristics of Metolachlor

Understanding the mobility and leaching behavior of herbicides like metolachlor is crucial for environmental risk assessment. A study conducted over six years assessed the movement of metolachlor in Mississippi River alluvial soil, observing significant differences in runoff and leachate loss between normal and below-average rainfall seasons. The research underscores the complex dynamics of herbicide movement in soil and its dependence on rainfall patterns, contributing to a better understanding of the environmental fate of such chemicals (Southwick et al., 2009).

Properties

IUPAC Name |

2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-4-18-11-6-5-10(7-12(11)17-3)9(2)15-13(16)8-14/h5-7,9H,4,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDICWLBXBYBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)NC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)

![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)

![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)